molecular formula C23H23ClN2O4S B3529074 N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3529074
M. Wt: 459.0 g/mol
InChI Key: MHKDYJWCGKGLLW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of various functional groups, including a chloro-substituted methoxyphenyl ring, a methylbenzyl group, and a methylsulfonyl group

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-4-6-17(7-5-16)15-26(31(3,28)29)20-11-8-18(9-12-20)23(27)25-21-14-19(24)10-13-22(21)30-2/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKDYJWCGKGLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Nitration and Reduction: The initial step often involves the nitration of 5-chloro-2-methoxyphenyl to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-aminobenzamide: Lacks the methylbenzyl and methylsulfonyl groups.

    N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)benzamide: Lacks the 4-methylbenzyl group.

    N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)amino]benzamide: Lacks the methylsulfonyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the methylbenzyl and methylsulfonyl groups may enhance its binding interactions and stability, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

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